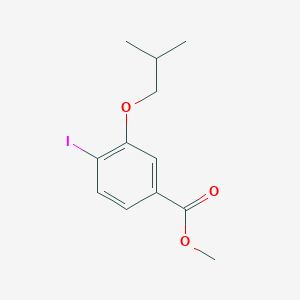

Methyl 4-iodo-3-isobutoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-3-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINQGKWJYUZNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Iodo 3 Isobutoxybenzoate

Precursor Selection and Initial Functionalization Strategies

The selection of an appropriate starting material is critical and dictates the subsequent synthetic sequence. The assembly of the target molecule can be approached by systematically introducing the three key functional groups—the methyl ester, the iodo group, and the isobutoxy group—onto a benzene (B151609) ring. The choice of precursor often hinges on the commercial availability and the directing effects of the initial substituent. A common and logical precursor is a derivative of 3-hydroxybenzoic acid, which provides a scaffold for subsequent etherification, esterification, and iodination.

The formation of the methyl ester group is a crucial step that can be performed at various stages of the synthesis. The most prevalent method for converting a carboxylic acid to its methyl ester is the Fischer-Speier esterification. wikipedia.orgiajpr.com This acid-catalyzed reaction involves treating the parent carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

For instance, if starting with 3-hydroxy-4-iodobenzoic acid, the esterification would proceed as follows:

Reaction: 3-hydroxy-4-iodobenzoic acid is refluxed with methanol and a catalytic amount of an acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com

Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

While effective, this method's harsh acidic conditions may not be suitable for sensitive substrates. Alternative, milder methods exist, though they may be more costly or complex.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux temperature | Low cost, simple procedure | Harsh conditions, reversible reaction requires excess alcohol |

| Alkylation with Alkyl Halide | Carboxylate Salt, Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | High yield, irreversible | Alkyl halide can be a hazardous reagent |

| Using Diazomethane (B1218177) | Carboxylic Acid, Diazomethane (CH₂N₂) | Room temperature, ether | Fast, clean reaction, quantitative yield | Diazomethane is highly toxic and explosive |

The introduction of an iodine atom at a specific position on the aromatic ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In a synthetic route where methyl 3-isobutoxybenzoate is an intermediate, the isobutoxy group (-O-isobutyl) and the methyl ester group (-COOCH₃) control the position of iodination.

The isobutoxy group is a strongly activating, ortho-, para-director due to the lone pairs on the oxygen atom.

The methyl ester group is a deactivating, meta-director.

The powerful ortho-, para-directing influence of the alkoxy group overrides the meta-directing effect of the ester. Therefore, the incoming electrophilic iodine will be directed to the positions ortho and para to the isobutoxy group. Since the para position (C-5) is sterically hindered by the adjacent ester group, the iodination occurs preferentially at the less hindered ortho position (C-4), yielding the desired product.

Common reagents for this transformation include:

| Reagent | Abbreviation | Conditions | Notes |

|---|---|---|---|

| Iodine monochloride | ICl | Acetic acid or chlorinated solvents | Highly effective and reactive electrophile. |

| N-Iodosuccinimide | NIS | Acetonitrile, often with an acid catalyst like TFA | Milder and easier to handle than ICl. |

| Iodine with an Oxidizing Agent | I₂ / H₂O₂ or HNO₃ | Acidic medium | The oxidizing agent generates the I⁺ electrophile in situ. |

The Williamson ether synthesis is the most common and versatile method for forming the isobutoxy ether linkage from a phenolic precursor. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This reaction proceeds via an Sₙ2 mechanism and involves two main steps:

Deprotonation: A phenol (B47542), such as methyl 3-hydroxy-4-iodobenzoate, is treated with a base to form a nucleophilic phenoxide ion. youtube.com Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). chemicalbook.com

Nucleophilic Substitution: The resulting phenoxide ion attacks an alkyl halide, in this case, an isobutyl halide (e.g., isobutyl bromide or iodide), displacing the halide and forming the ether. wikipedia.org

For the reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com Isobutyl bromide is a suitable primary alkyl halide for this purpose. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the Sₙ2 reaction. chemicalbook.com

| Parameter | Condition | Rationale |

|---|---|---|

| Phenolic Precursor | Methyl 3-hydroxy-4-iodobenzoate | Provides the aromatic core with hydroxyl group for etherification. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl to form the nucleophilic phenoxide. khanacademy.orgyoutube.com |

| Alkylating Agent | Isobutyl bromide | Provides the isobutyl group; as a primary halide, it favors the Sₙ2 pathway. masterorganicchemistry.com |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (ACN) | Polar aprotic solvent stabilizes the transition state of the Sₙ2 reaction. chemicalbook.com |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. chemicalbook.com |

Convergent and Linear Synthetic Route Design

The synthesis of Methyl 4-iodo-3-isobutoxybenzoate is typically approached through a linear sequence, where functional groups are added sequentially to a starting precursor. Two plausible linear routes starting from 3-hydroxybenzoic acid illustrate the strategic decisions involved.

Route A: Esterification → Etherification → Iodination

Esterification: 3-hydroxybenzoic acid is converted to methyl 3-hydroxybenzoate.

Etherification: The hydroxyl group of methyl 3-hydroxybenzoate is converted to an isobutoxy group via Williamson ether synthesis to give methyl 3-isobutoxybenzoate.

Iodination: Regioselective iodination at the C-4 position yields the final product. This is arguably the more logical route as the powerful activating and directing effect of the isobutoxy group ensures the final iodination step is highly regioselective.

Route B: Iodination → Esterification → Etherification

Iodination: 3-hydroxybenzoic acid is iodinated. The hydroxyl group directs the iodine to the ortho and para positions. Separation of the desired 3-hydroxy-4-iodobenzoic acid isomer would be required. stenutz.eu

Esterification: The resulting 3-hydroxy-4-iodobenzoic acid is esterified to methyl 3-hydroxy-4-iodobenzoate. wikipedia.org

Etherification: The final isobutoxy group is introduced via Williamson ether synthesis. chemicalbook.com This route may be complicated by the need to separate isomers in the first step.

A convergent synthesis, which involves preparing separate fragments of the molecule and then joining them, is generally not employed for a relatively small molecule like this, as linear sequences are more efficient.

While not typically the primary method for synthesizing this specific target, organometallic reagents offer powerful tools in synthetic chemistry. gatech.edumt.comoxfordsciencetrove.com Their application could be considered for creating the C-C or C-O bonds under specific circumstances.

Coupling Reactions: The aryl iodide functionality in an intermediate like methyl 4-iodobenzoate (B1621894) makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig amination). wikipedia.orgacs.org While this is more relevant for creating more complex analogues rather than the target molecule itself, it highlights the synthetic potential of the iodo-substituted product.

Nucleophilic Addition: Organometallic reagents like Grignard or organolithium reagents are potent nucleophiles and strong bases. libretexts.org However, their high reactivity makes them generally incompatible with molecules containing electrophilic functional groups like esters, as they would preferentially attack the ester carbonyl rather than participate in a desired substitution. Their use would necessitate protecting the ester group, adding steps and complexity to the synthesis.

To ensure an efficient and high-yielding synthesis, each step must be optimized. researchgate.net Optimization involves systematically varying reaction parameters to maximize the formation of the desired product while minimizing side reactions and impurities.

Key parameters for optimization include:

Catalyst Loading: In catalyzed reactions, such as the Fischer esterification or certain iodination methods, using the optimal amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side products and increase costs. researchgate.net

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. For the Williamson ether synthesis, polar aprotic solvents are preferred to facilitate the Sₙ2 mechanism. researchgate.net

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally increase reaction rates but can also promote decomposition or side reactions. The ideal condition is the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. researchgate.net

Base Selection: In the etherification step, the choice and amount of base are critical. A base that is strong enough to deprotonate the phenol but not so strong as to cause side reactions is ideal. The stoichiometry must be carefully controlled.

| Synthetic Step | Parameter | Variable Options | Goal of Optimization |

|---|---|---|---|

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ | Achieve complete deprotonation without side reactions. |

| Solvent | DMF, Acetonitrile, Acetone | Maximize Sₙ2 reaction rate and yield. | |

| Temperature | Room Temp to 100 °C | Minimize reaction time while avoiding product degradation. | |

| Electrophilic Iodination | Iodinating Agent | ICl, NIS, I₂/Oxidant | Achieve high regioselectivity and yield. |

| Catalyst | None, TFA, H₂SO₄ | Increase rate of electrophilic attack. | |

| Solvent | Acetic Acid, CH₂Cl₂, CH₃CN | Ensure solubility of reagents and facilitate the reaction. |

Scale-Up Considerations for Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant or industrial scale introduces a host of challenges that extend beyond simple proportional increases in reactant quantities. Key considerations revolve around reaction kinetics, heat management, mass transfer, reactor design, and downstream processing.

For a multi-step synthesis, which this compound requires, each step must be individually optimized for scale. For instance, in a Williamson ether synthesis route to form the isobutoxy linkage, the use of strong bases like sodium hydride in polar aprotic solvents like DMF is common in the lab. numberanalytics.com On a larger scale, the handling of such reagents poses significant safety risks. Industrial processes might favor using weaker bases like potassium carbonate with phase-transfer catalysts to improve safety and facilitate separation. byjus.com The choice of solvent is also critical; while polar aprotic solvents are effective, their high boiling points and potential toxicity can complicate removal and recycling on a large scale, prompting investigation into more benign alternatives. rsc.org

Similarly, the iodination step, an electrophilic aromatic substitution, is often exothermic. What is easily managed in a laboratory flask with an ice bath can become a serious safety hazard in a large reactor, potentially leading to runaway reactions. Pilot-scale synthesis requires robust reactor cooling systems and careful control over the rate of reagent addition. The transition from a batch process to a continuous flow system, where reactants are mixed and reacted in a continuously flowing stream, can offer superior heat and mass transfer, leading to better process control and safety. riken.jp Solid catalysts are particularly advantageous in flow chemistry as they are easily contained within the reactor, simplifying product purification. riken.jp

Downstream processing, including product isolation and purification, also requires significant adaptation. Filtration and extraction processes that are straightforward in the lab become more complex and resource-intensive at scale. The generation of waste, such as inorganic salts from the Williamson synthesis or byproducts from the iodination step, must be minimized and managed according to environmental regulations, making high-yield, high-selectivity reactions paramount. tandfonline.com

Table 1: Key Considerations for Synthesis Scale-Up

| Parameter | Laboratory-Scale Challenge | Pilot/Industrial-Scale Solution |

| Heat Management | Simple cooling baths (ice, water) are sufficient for managing exotherms. | Requires jacketed reactors with precise temperature control, or transition to continuous flow reactors for superior heat exchange. |

| Reagent Handling | Small quantities of hazardous reagents (e.g., NaH, strong acids) are manageable. | Requires specialized handling procedures, automated dosing systems, and potential substitution with safer alternatives (e.g., weaker bases, solid acid catalysts). byjus.comchempoint.com |

| Mixing & Mass Transfer | Magnetic stirring is usually adequate to ensure homogeneity. | Requires mechanical agitation with optimized impeller design to ensure efficient mixing in large volumes, preventing localized "hot spots" or concentration gradients. |

| Solvent Use | High-boiling aprotic solvents (e.g., DMF, DMSO) are common. | Focus on minimizing solvent volume, recycling, and substituting with greener solvents where possible to reduce environmental impact and processing costs. rsc.org |

| Process Control | Manual monitoring and control of reaction parameters. | Implementation of automated process control systems (PAT) to monitor temperature, pressure, and concentration in real-time for improved consistency and safety. |

| Byproduct Management | Byproducts are handled as small-scale laboratory waste. | Requires strategies for minimizing waste generation (high-selectivity reactions) and efficient separation and disposal/recycling of byproducts. tandfonline.com |

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound involves the formation of a carbon-iodine bond, an ether linkage, and an ester group, all of which can be facilitated by advanced catalytic systems.

Transition-Metal Catalysis for C-I Bond Formation

The introduction of an iodine atom onto the benzene ring is a classic electrophilic aromatic substitution. While molecular iodine can be used, its reactivity is often low, requiring harsh oxidizing agents. Modern methods employ catalytic systems to activate an iodine source, allowing for milder reaction conditions and improved regioselectivity.

A common and effective iodine source is N-iodosuccinimide (NIS). organic-chemistry.org The electrophilicity of NIS can be significantly enhanced by a catalytic amount of a Brønsted or Lewis acid. For example, trifluoroacetic acid has been shown to catalyze the iodination of various activated aromatic compounds with NIS under mild conditions. organic-chemistry.org For less reactive substrates, more powerful Lewis acids may be necessary. Iron(III) and silver(I) salts have proven effective as catalysts for activating NIS, enabling the iodination of a wide range of arenes. organic-chemistry.org Silver-based catalysts, such as silver(I) triflimide (AgNTf₂), are particularly mild and efficient. organic-chemistry.org

Electrochemical methods also present a green alternative, generating a reactive iodine species (I⁺) in situ from a simple iodide salt like potassium iodide (KI), thereby avoiding the use of chemical oxidants. nih.gov

Table 2: Comparison of Catalytic Systems for Aromatic C-I Bond Formation

| Catalyst System | Iodine Source | Typical Substrates | Advantages | Disadvantages |

| Trifluoroacetic Acid (cat.) | NIS | Electron-rich arenes (phenols, anisoles) | Mild conditions, simple procedure. organic-chemistry.org | May not be effective for deactivated rings. |

| Silver(I) Salts (e.g., AgOTf, AgNTf₂) | NIS | Wide range of arenes, including anilines and phenols. | High efficiency, mild conditions, suitable for late-stage functionalization. organic-chemistry.orgacs.org | Cost of silver catalyst. |

| Iron(III) Salts (e.g., FeCl₃, Fe(NTf₂)₃) | NIS | Wide range of arenes. | Inexpensive and powerful Lewis acid catalyst. organic-chemistry.org | Can be harsh for sensitive substrates. |

| Disulfide (cat.) | DIH* | Electron-rich heterocycles and arenes. | Lewis base catalysis, mild conditions. organic-chemistry.org | Limited to activated substrates. |

| Electrochemical | KI or I₂ | Various arenes. | Avoids chemical oxidants, green approach. nih.gov | Requires specialized electrochemical equipment. |

*DIH = 1,3-diiodo-5,5-dimethylhydantoin

Catalyst Development for Ester and Ether Linkage Formation

Ether Linkage (Isobutoxy Group): The formation of the 3-isobutoxy group on the benzene ring is typically achieved via a Williamson ether synthesis, where a phenoxide is reacted with an isobutyl halide. wikipedia.org While a stoichiometric amount of a strong base is traditionally used, catalytic methods can improve the reaction's efficiency and industrial feasibility. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, are used to shuttle the phenoxide anion from an aqueous or solid phase into the organic phase where the reaction occurs, accelerating the rate under milder conditions. numberanalytics.comwikipedia.org This approach allows for the use of weaker, safer bases like potassium carbonate and can reduce the need for harsh, anhydrous conditions. byjus.com

Ester Linkage (Methyl Ester): The methyl ester group is often present in the starting material (e.g., methyl 3-hydroxybenzoate). However, should the synthesis start from the corresponding carboxylic acid, catalytic esterification is employed. Traditional methods using stoichiometric strong acids like sulfuric acid suffer from corrosion and purification difficulties. mdpi.com Modern catalysts are often solid acids, which are easily separable and reusable. These include zeolites, sulfonic acid-functionalized resins (e.g., Amberlyst-15), and heteropoly acids. mdpi.comresearchgate.netresearchgate.net Organometallic catalysts, such as titanium-based compounds (e.g., Tyzor® titanates), act as effective Lewis acid catalysts for esterification and transesterification, offering a non-toxic alternative to tin-based catalysts and operating under neutral conditions. chempoint.com

Stereochemical Control and Regioselectivity in Synthesis

For this compound, which is an achiral molecule, the primary synthetic challenge is not stereochemical control but regioselectivity . Regioselectivity refers to the control of the position at which chemical bonds are made. numberanalytics.com The synthesis must ensure that the iodo and isobutoxy groups are placed at the C4 and C3 positions of the benzoate (B1203000) ring, respectively, and not at other possible locations.

The outcome of the synthesis is dictated by the directing effects of the substituents already present on the aromatic ring during the key bond-forming steps. There are two primary retrosynthetic pathways to consider:

Iodination of Methyl 3-isobutoxybenzoate: In this route, the starting material has an isobutoxy group at C3 and a methyl ester group at C1. The isobutoxy group (-OR) is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The methyl ester group (-COOR) is a deactivating, meta-director because it withdraws electron density from the ring.

The powerful ortho, para-directing effect of the isobutoxy group at C3 will direct incoming electrophiles (like I⁺) to the C2 (ortho), C4 (para), and C6 (ortho) positions.

The meta-directing ester group at C1 will direct incoming electrophiles to the C3 and C5 positions.

The directing effects are cooperative for the C4 and C6 positions. However, the C4 position is sterically less hindered than the C6 position (which is between two substituents). Therefore, electrophilic iodination is highly likely to occur at the C4 position, leading to the desired 4-iodo product. youtube.com

Etherification of Methyl 3-hydroxy-4-iodobenzoate: In this pathway, the starting material has a hydroxyl group at C3 and an iodine atom at C4. The reaction is a Williamson ether synthesis on the hydroxyl group. This reaction is inherently regioselective as it specifically targets the hydroxyl functional group, converting it to the isobutoxy ether without affecting other positions on the ring.

Achieving high regioselectivity is crucial for maximizing the yield of the desired product and minimizing the formation of isomeric impurities that can be difficult and costly to separate. numberanalytics.com The choice of catalysts and reaction conditions (temperature, solvent) can also fine-tune this selectivity. numberanalytics.com

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 4 Iodo 3 Isobutoxybenzoate

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Chemistry

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This high reactivity allows for a broad range of carbon-carbon and carbon-heteroatom bond formations under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. Methyl 4-iodo-3-isobutoxybenzoate is an excellent substrate for these transformations.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for aryl iodides. The coupling of this compound with various terminal alkynes would yield 4-alkynyl-3-isobutoxybenzoate derivatives, which are valuable precursors for more complex molecules. A typical Sonogashira reaction involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a solvent like THF or DMF.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. The reaction of this compound with various aryl or vinyl boronic acids would lead to the formation of biaryl or aryl-alkene structures, respectively. These are common structural motifs in pharmaceuticals and materials science. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, in a solvent system like toluene/water or dioxane/water.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. vulcanchem.com The reaction of this compound with various alkenes would introduce a vinyl group at the 4-position of the benzene (B151609) ring. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | Room Temp - 50 | Methyl 4-alkynyl-3-isobutoxybenzoate |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 - 100 | Methyl 4-aryl-3-isobutoxybenzoate |

| Heck | Alkene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 80 - 120 | Methyl 4-alkenyl-3-isobutoxybenzoate |

This table presents illustrative reaction conditions based on general procedures for these reaction types. Actual conditions may vary.

While palladium catalysis is more common for aryl iodides, copper-mediated couplings, such as the Ullmann condensation, can also be employed. These reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. For instance, the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether. Similarly, coupling with an amine would produce a diaryl amine. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Directed arylation, a type of C-H activation/functionalization reaction, could potentially be applied to derivatives of this compound. In such a strategy, a directing group would be installed on a molecule that would then react with the C-I bond of this compound, leading to the formation of a new C-C bond at a specific position. This approach offers an alternative to traditional cross-coupling methods and can provide access to unique structural motifs.

The relatively weak C-I bond allows for the generation of aryl radicals from aryl iodides under various conditions, such as photoredox catalysis or with radical initiators. These aryl radicals can then participate in a range of transformations, including addition to alkenes or arenes, and single electron transfer processes. This reactivity pathway opens up alternative methods for the functionalization of the aromatic ring of this compound, potentially leading to products that are not easily accessible through traditional ionic pathways.

Transformations of the Methyl Ester Functional Group

The methyl ester group in this compound is a versatile handle for further synthetic modifications.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodo-3-isobutoxybenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is typically achieved by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution or a mixture of water and an organic solvent like dioxane. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like methanol (B129727), ethanol, or a mixture of water and an organic solvent. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. The presence of the ortho-isobutoxy group might slightly hinder the rate of hydrolysis due to steric effects, potentially requiring more forcing conditions compared to an unsubstituted benzoate (B1203000) ester.

Table 2: Illustrative Conditions for the Hydrolysis of this compound

| Hydrolysis Type | Reagents | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ (aq) | Dioxane/H₂O | Reflux | 4-Iodo-3-isobutoxybenzoic Acid |

| Base-Mediated | NaOH | Methanol/H₂O | Reflux | 4-Iodo-3-isobutoxybenzoic Acid (after acidic workup) |

This table presents illustrative reaction conditions based on general procedures for ester hydrolysis. Actual conditions may vary.

Reductive Transformations to Alcohol and Aldehyde Derivatives

The methyl ester and aryl iodide moieties of this compound are susceptible to reduction under various conditions, leading to the formation of corresponding alcohol and aldehyde derivatives.

The ester group can be readily reduced to a primary alcohol, (4-iodo-3-isobutoxyphenyl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a standard reagent for this transformation, effectively converting the ester to the corresponding benzyl (B1604629) alcohol. doubtnut.comdoubtnut.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, catalytic hydrogenation can be employed. While this method is effective for the reduction of methyl benzoate to benzyl alcohol using catalysts like copper-zinc-aluminum oxide at high pressure and temperature, the presence of the aryl-iodide bond in the target molecule presents a challenge due to potential concomitant dehalogenation. researchgate.net

The selective reduction of the ester to an aldehyde, 4-iodo-3-isobutoxybenzaldehyde, is a more delicate process. It requires the use of sterically hindered reducing agents at low temperatures to prevent over-reduction to the alcohol. Reagents such as diisobutylaluminum hydride (DIBAL-H) are often utilized for this purpose.

The carbon-iodine bond can also undergo reductive cleavage to replace the iodine atom with hydrogen, yielding methyl 3-isobutoxybenzoate. This reductive dehalogenation can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source or other transfer hydrogenation conditions. organic-chemistry.org It is important to note that reaction conditions must be carefully selected to favor either ester reduction or dehalogenation, or to achieve both simultaneously if desired.

Table 1: Reductive Transformations of this compound

| Starting Material | Reagent(s) | Product(s) | Transformation |

| This compound | 1. LiAlH4 2. H3O+ | (4-iodo-3-isobutoxyphenyl)methanol | Ester Reduction |

| This compound | 1. DIBAL-H 2. H3O+ | 4-iodo-3-isobutoxybenzaldehyde | Partial Ester Reduction |

| This compound | H2, Pd/C | Methyl 3-isobutoxybenzoate | Reductive Dehalogenation |

Nucleophilic Acyl Substitution Reactions

The methyl ester group of this compound is a prime site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid, 4-iodo-3-isobutoxybenzoic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water.

Other nucleophiles can also be employed to generate a variety of derivatives. For instance, reaction with ammonia (B1221849) or primary or secondary amines can yield the corresponding primary, secondary, or tertiary amides (4-iodo-3-isobutoxybenzamide derivatives). google.com This transformation is often facilitated by heating the ester with the amine. Transesterification can also be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst, leading to a new ester.

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

| Starting Material | Reagent(s) | Product(s) | Transformation |

| This compound | 1. NaOH(aq), Heat 2. H3O+ | 4-iodo-3-isobutoxybenzoic acid | Hydrolysis (Saponification) |

| This compound | H3O+, Heat | 4-iodo-3-isobutoxybenzoic acid | Acid-Catalyzed Hydrolysis |

| This compound | NH3, Heat | 4-iodo-3-isobutoxybenzamide | Amidation |

| This compound | R'OH, H+ or RO- | 4-iodo-3-isobutoxybenzoate ester of R'OH | Transesterification |

Chemical Stability and Transformations of the Isobutoxy Ether

The isobutoxy ether linkage in this compound is generally stable under many reaction conditions. However, it can be selectively cleaved or transformed under specific and often harsh conditions.

Selective Ether Cleavage Reactions

The cleavage of the aryl-isobutoxy ether bond typically requires strong reagents. Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) can cleave aryl ethers, though this process often requires high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group.

A more common and often milder method for cleaving aryl ethers is the use of strong Lewis acids, with boron tribromide (BBr3) being a particularly effective reagent. nih.govsci-hub.se The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an adduct between the ether oxygen and BBr3, followed by the cleavage of the carbon-oxygen bond to yield a phenoxide-boron complex, which upon workup with water provides the phenol, in this case, methyl 4-iodo-3-hydroxybenzoate. Computational studies suggest a bimolecular mechanism for the cleavage of many ethers with BBr3. ufp.pt

Oxidative Transformations of the Alkyl Chain

The alkyl chain of the isobutoxy group is generally resistant to oxidation, particularly under conditions used for other transformations on the molecule. A key factor for the oxidative stability of an alkyl group attached to a benzene ring is the presence of a hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). chemistry.coachlibretexts.orglibretexts.org In the case of the isobutoxy group, the carbon atom bonded to the aromatic oxygen is itself attached to a tertiary carbon within the isobutyl group, and there are no benzylic hydrogens. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, which readily oxidize alkylbenzenes possessing benzylic hydrogens to carboxylic acids, are not expected to affect the isobutoxy group under standard conditions. chemistry.coachlibretexts.orglibretexts.org

Influence of Ether on Aromatic Reactivity

The isobutoxy group, as an alkoxy substituent, significantly influences the reactivity of the aromatic ring towards electrophilic aromatic substitution. Alkoxy groups are strong activating groups and ortho-, para-directors due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring. libretexts.orglibretexts.org This increases the electron density of the ring, making it more susceptible to attack by electrophiles, particularly at the positions ortho and para to the ether.

Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect. libretexts.org However, like other halogens, it is also an ortho-, para-director because of the resonance donation of its lone pair electrons. In this compound, the isobutoxy group at position 3 and the iodine at position 4 have opposing electronic effects. The strong activating and directing effect of the isobutoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 5). The iodine at position 4 would further influence the regioselectivity of substitution reactions.

Advanced Spectroscopic Characterization Methodologies for Methyl 4 Iodo 3 Isobutoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Comprehensive ¹H NMR Spectral Analysis and Assignment

A hypothetical ¹H NMR spectrum of Methyl 4-iodo-3-isobutoxybenzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, while the protons of the isobutoxy and methyl ester groups would be found in the upfield region. The exact chemical shifts and coupling patterns would be crucial for assigning each signal to its specific proton.

Detailed ¹³C NMR Spectral Analysis and Carbon Environment Mapping

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group would be expected at a significantly downfield chemical shift, followed by the aromatic carbons. The carbons of the isobutoxy and methyl groups would appear at the most upfield positions.

Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. HSQC would establish the direct one-bond correlations between protons and their attached carbons, while HMBC would reveal longer-range correlations (2-3 bonds), helping to piece together the molecular puzzle.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Relationships

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about the spatial proximity of different protons within the molecule, which is critical for determining its three-dimensional conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Characteristic Absorption Bands and Molecular Vibrations

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group. Other characteristic bands would include C-O stretching vibrations for the ester and ether linkages, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and vibrations associated with the carbon-iodine bond. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Without access to the actual spectra, any further discussion would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The synthesis and subsequent detailed spectroscopic characterization of this compound would be a necessary prerequisite to fulfilling the intended scope of this analysis.

Conformation-Dependent Spectral Features

The conformational flexibility of the isobutoxy group in this compound is expected to give rise to distinct spectral features, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopies like Infrared (IR) and Raman. The rotation around the C-O bond of the isobutoxy group and the C-C bonds within the isobutyl chain can lead to different stable conformers. lumenlearning.comlibretexts.orgpressbooks.pub

The relative populations of these conformers can be influenced by temperature and the solvent environment. In ¹H-NMR spectroscopy, this could manifest as changes in the chemical shifts and coupling constants of the isobutoxy protons. At low temperatures, where the rotation is slowed, separate signals for the different conformers might be observed. Variable-temperature NMR studies would be instrumental in determining the energy barriers between these conformational states.

In IR and Raman spectroscopy, different conformers would likely exhibit unique vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹). The C-O stretching and bending vibrations would be particularly sensitive to the conformational state of the isobutoxy group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of its elemental formula. For this compound (C₁₂H₁₅IO₃), the theoretical monoisotopic mass can be calculated with high precision.

The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the isotopic pattern. The primary contributions to the M+1 and M+2 peaks will arise from the natural abundance of ¹³C. The theoretical isotopic distribution can be calculated and compared with the experimental data to further validate the assigned molecular formula.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z (Monoisotopic) | Relative Abundance (%) |

| [C₁₂H₁₅IO₃]⁺ | 334.0012 | 100.00 |

| [C₁₁¹³CH₁₅IO₃]⁺ | 335.0045 | 13.25 |

| [C₁₀¹³C₂H₁₅IO₃]⁺ | 336.0079 | 0.83 |

Note: This table is predictive and based on theoretical calculations.

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion and analyze the resulting product ions, providing detailed structural information. The fragmentation of aromatic esters is well-documented and typically involves several key pathways. nih.govresearchgate.netyoutube.comnih.govwhitman.edupharmacy180.comlibretexts.org For this compound, the expected fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with an m/z of 303.

Loss of the isobutoxy radical (•OC₄H₉): This would lead to a fragment at m/z 261.

Cleavage of the isobutyl group: Loss of isobutene (C₄H₈) via a McLafferty-type rearrangement from the isobutoxy group is a plausible pathway, which would result in a fragment ion at m/z 278.

Loss of the entire ester group: Fragmentation could also involve the loss of the methyl ester group.

Fragments containing iodine: The presence of iodine would be confirmed by characteristic fragment ions.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) |

| 334 | [M - •OCH₃]⁺ | 303 |

| 334 | [M - C₄H₈]⁺• (McLafferty Rearrangement) | 278 |

| 334 | [M - •OC₄H₉]⁺ | 261 |

| 334 | [M - COOCH₃]⁺ | 275 |

| 261 | [M - •OC₄H₉ - CO]⁺ | 233 |

Note: This table represents a plausible fragmentation pattern based on the analysis of similar aromatic esters.

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence spectra of this compound are expected to be dominated by the transitions of the substituted benzene (B151609) chromophore. The presence of the iodo, isobutoxy, and methyl ester substituents will influence the position and intensity of the absorption and emission bands. nih.govnih.govrsc.orgpressbooks.publibretexts.org

Aromatic compounds typically exhibit strong absorption bands in the UV region. pressbooks.publibretexts.org For this compound, π-π* transitions of the benzene ring are anticipated. The presence of the electron-donating isobutoxy group and the electron-withdrawing iodo and ester groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions. nih.gov

Fluorescence in benzoate (B1203000) derivatives can be observed, although the quantum yield may vary significantly depending on the nature and position of the substituents. nih.govnih.govrsc.org The heavy iodine atom may lead to enhanced intersystem crossing, potentially quenching the fluorescence and favoring phosphorescence.

Table 3: Hypothetical Electronic Spectroscopy Data for this compound in a Nonpolar Solvent

| Parameter | Predicted Value |

| Absorption Maximum (λ_abs) | ~260-290 nm |

| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λ_em) | ~320-360 nm |

| Fluorescence Quantum Yield (Φ_f) | Low to moderate |

Note: These values are estimations based on data from analogous substituted benzoates.

X-ray Crystallography of Derived Crystalline Forms

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the definitive three-dimensional molecular structure. The analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the ester and ether oxygen atoms, and potentially halogen bonding involving the iodine atom. The bulky isobutoxy group would also play a significant role in dictating the packing arrangement. While no direct crystallographic data for this compound is available, studies on related structures like methyl 2-hydroxy-4-iodobenzoate provide insights into the types of interactions that can be expected in iodinated aromatic esters.

Computational Chemistry and Theoretical Investigations of Methyl 4 Iodo 3 Isobutoxybenzoate

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the molecular and electronic properties of a chemical compound. For a molecule like Methyl 4-iodo-3-isobutoxybenzoate, these methods can elucidate the arrangement of atoms in three-dimensional space, the distribution of electrons, and the nature of chemical bonds.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and predicting a variety of electronic properties. In the absence of direct experimental crystallographic data for this compound, DFT calculations can provide a reliable prediction of its three-dimensional structure.

A related molecule, methyl 4-hydroxybenzoate, has been the subject of such theoretical studies, offering a comparative basis. nih.gov For instance, DFT calculations with the 6-311G(d,p) basis set have been used to optimize the geometry of methyl 4-hydroxybenzoate, showing good correlation with experimental X-ray diffraction data. nih.gov Similar calculations for this compound would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Below is a hypothetical table of selected optimized geometric parameters for this compound, based on what would be expected from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (isobutoxy) | ~1.37 Å | |

| C=O (ester) | ~1.21 Å | |

| O-CH3 (ester) | ~1.44 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-O (isobutoxy) | ~120° | |

| Dihedral Angle | C-C-O-C (isobutoxy) | Varies with conformation |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Electronic properties such as dipole moment and the distribution of atomic charges can also be determined from DFT calculations, offering insights into the molecule's polarity and reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. acs.org This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which can significantly impact molecular stability and reactivity. youtube.com

For this compound, NBO analysis would reveal the nature of the bonding between the various atoms and the extent of electron delocalization from lone pairs into antibonding orbitals. For example, the interaction between the lone pairs of the oxygen atoms in the isobutoxy and ester groups and the π* orbitals of the benzene (B151609) ring would be quantified. These interactions, often referred to as donor-acceptor interactions, are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates their strength.

A hypothetical NBO analysis for this compound might reveal the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O, isobutoxy) | π* (C-C, ring) | High |

| LP (O, ester) | π* (C=O) | Moderate |

| σ (C-H, isobutyl) | σ* (C-O, isobutoxy) | Low |

Note: LP denotes a lone pair orbital. The E(2) values are illustrative and would depend on the specific computational results.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. shd-pub.org.rs For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the oxygen atoms, while the LUMO would be expected to have significant contributions from the π* orbitals of the aromatic ring and the carbonyl group.

A hypothetical FMO analysis might yield the following data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry also provides powerful tools for investigating the pathways of chemical reactions, allowing for the determination of transition states and the calculation of activation energies.

Transition State Localization for Elementary Reactions

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Various algorithms exist for locating these unstable structures, which are characterized by having exactly one imaginary vibrational frequency. acs.org

For instance, in a hypothetical nucleophilic aromatic substitution reaction where the iodide is replaced by a nucleophile, the transition state would involve the partial formation of a new bond to the nucleophile and the partial breaking of the C-I bond. The geometry of this transition state, including the key bond lengths and angles, can be precisely calculated.

Activation Energy and Reaction Coordinate Analysis

Once the energies of the reactants, transition state, and products have been calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate.

A reaction coordinate diagram can be constructed to visualize the energy profile of the reaction. This diagram plots the energy of the system as it progresses from reactants to products through the transition state. An intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products.

For a hypothetical reaction of this compound, the energetic profile might look like this:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Products | -10 |

Note: These are illustrative energy values.

This analysis provides a detailed, step-by-step understanding of the reaction mechanism at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra provide a basis for the identification and structural elucidation of the compound.

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound can be predicted by calculating the nuclear magnetic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is often employed for this purpose. By calculating the isotropic shielding values for each nucleus and referencing them to a standard, typically Tetramethylsilane (TMS), theoretical chemical shifts (δ) can be obtained.

The predicted chemical shifts are heavily influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the iodine atom and the ester group, along with the electron-donating effect of the isobutoxy group, will significantly affect the chemical shifts of the aromatic protons and carbons. The presence of electronegative oxygen atoms in the isobutoxy and ester groups will cause downfield shifts for adjacent protons and carbons. nih.gov

Based on the analysis of structurally similar compounds, such as methyl 3-methoxybenzoate and other substituted benzoates, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. chemicalbook.comrsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -COOCH₃) | 7.5 - 7.7 | d |

| Aromatic H (para to -COOCH₃) | 7.8 - 8.0 | d |

| Aromatic H (ortho to -O-isobutyl) | 7.0 - 7.2 | s |

| Methoxy (B1213986) (-OCH₃) | ~3.9 | s |

| Isobutoxy (-OCH₂) | 3.7 - 3.9 | d |

| Isobutoxy (-CH) | 2.0 - 2.2 | m |

| Isobutoxy (-CH₃) | ~1.0 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 165 - 167 |

| Aromatic C (C-I) | 90 - 95 |

| Aromatic C (C-O-isobutyl) | 155 - 158 |

| Aromatic C (C-COOCH₃) | 130 - 132 |

| Aromatic C (other) | 115 - 135 |

| Methoxy (-OCH₃) | 51 - 53 |

| Isobutoxy (-OCH₂) | 74 - 76 |

| Isobutoxy (-CH) | 28 - 30 |

| Isobutoxy (-CH₃) | 19 - 21 |

Theoretical vibrational spectra (Infrared and Raman) can be computed to identify the characteristic vibrational modes of this compound. These calculations are typically performed at the same level of theory as the geometry optimization, often using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The output of these calculations provides the harmonic vibrational frequencies and their corresponding intensities. It is a standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. arxiv.org

The predicted IR and Raman spectra will be dominated by several key vibrational modes. The strong carbonyl (C=O) stretch of the ester group is expected to appear around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will also be prominent in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching modes will be observed above 3000 cm⁻¹, while the C-H stretching of the isobutoxy group will appear just below 3000 cm⁻¹. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester and Ether) | 1200 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Molecular Modeling and Conformational Analysis

The flexibility of the isobutoxy and methyl ester groups introduces conformational complexity to this compound. Understanding the molecule's preferred three-dimensional structure and the dynamics of its conformational changes is crucial for comprehending its interactions and reactivity.

A global minimum conformation search is a computational procedure aimed at identifying the most stable three-dimensional arrangement of a molecule. esisresearch.org This is typically achieved by systematically or stochastically exploring the molecule's potential energy surface. For this compound, the key degrees of freedom are the dihedral angles associated with the rotation around the C(aromatic)-O bond of the isobutoxy group, the O-CH₂ bond, and the C(aromatic)-C(carbonyl) bond of the ester group.

Computational studies on similar molecules, such as isobutylbenzene, indicate that the gauche conformer is generally preferred for the isobutyl group. researchgate.net In the case of this compound, the global minimum energy conformation is likely to be one that minimizes steric hindrance between the bulky isobutoxy group, the adjacent iodine atom, and the methyl ester group. The isobutoxy group will likely orient itself to reduce interactions with the iodine atom, while the methyl ester group may be nearly coplanar with the benzene ring to maximize conjugation.

The rotation around single bonds is not entirely free but is hindered by energy barriers. These rotational barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest. For this compound, the rotation around the C(aromatic)-O bond of the isobutoxy group is of particular interest. The presence of the large iodine atom at the adjacent position is expected to create a significant rotational barrier. researchgate.net

Similarly, rotation around the C(aromatic)-C(carbonyl) bond of the ester group will also have a defined barrier, influencing the planarity of the ester group with respect to the benzene ring. The dynamics of these rotations, along with the flexing of the isobutoxy chain, will define the conformational space accessible to the molecule at a given temperature. Understanding these dynamics is important as different conformers may exhibit different reactivities and biological activities.

Methyl 4 Iodo 3 Isobutoxybenzoate As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Application in the Construction of Functionalized Aromatic Systems

The strategic placement of the iodo and isobutoxy groups on the benzene (B151609) ring of methyl 4-iodo-3-isobutoxybenzoate makes it an ideal starting material for the synthesis of highly substituted aromatic compounds. The iodine atom serves as a handle for various cross-coupling reactions, while the isobutoxy and methyl ester groups can be modified or can influence the regioselectivity of further reactions.

The synthesis of polysubstituted benzoic acid derivatives is a cornerstone of medicinal chemistry and materials science. This compound provides a reliable platform for the regioselective introduction of a variety of functional groups. The iodine at the 4-position can be readily displaced through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high precision.

For instance, the Sonogashira coupling of aryl iodides with terminal alkynes is a powerful tool for the formation of aryl-alkyne bonds. In a related example, methyl 4-iodobenzoate (B1621894) has been shown to undergo symmetrical Sonogashira coupling with trimethylsilylacetylene (B32187) to form dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate. wikipedia.org This type of reaction, when applied to this compound, would yield a highly functionalized and sterically hindered benzoic acid derivative, showcasing the regioselectivity offered by the starting material.

The synthesis of various benzoic acid derivatives often involves the protection and deprotection of functional groups, as well as the strategic introduction of substituents. For example, the synthesis of 4-acetamido-3-nitrobenzoic acid from 4-aminobenzoic acid involves a two-step process of acetylation followed by nitration, demonstrating the controlled introduction of substituents onto a benzoic acid core. mdpi.com Similarly, the isobutoxy group in this compound can direct further electrophilic aromatic substitution to specific positions, enabling the synthesis of complex, multi-substituted benzoic acid derivatives.

Table 1: Examples of Reactions for the Synthesis of Benzoic Acid Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Acetic acid, Acetic anhydride | 4-Acetamidobenzoic acid | 90 | mdpi.com |

| 4-Acetamidobenzoic acid | HNO₃, H₂SO₄ | 4-Acetamido-3-nitrobenzoic acid | 84 | mdpi.com |

| 4-Amino-3-nitrobenzoic acid | 4-Chlorobenzoyl chloride, Et₃N | 4-(4-Chlorobenzamido)-3-nitrobenzoic acid | 40 | mdpi.com |

| 4-Amino-3-nitrobenzoic acid | 4-Methoxybenzoyl chloride, Et₃N | 4-(4-Methoxybenzamido)-3-nitrobenzoic acid | 24 | mdpi.com |

| Methyl 4-hydroxy-3-iodobenzoate | Potassium carbonate, Methyl iodide | Methyl 3-iodo-4-methoxybenzoate | 88.4 | chemicalbook.com |

Annulation, the formation of a new ring onto an existing one, is a powerful strategy for the construction of polycyclic aromatic systems. The functional groups present in this compound provide multiple points for annulation reactions. The aryl iodide can participate in transition metal-catalyzed reactions that initiate ring closure, while the ester and ether functionalities can be incorporated into the newly formed ring or can be modified to facilitate annulation.

For example, intramolecular Heck reactions of appropriately substituted aryl halides are a common method for the synthesis of carbocyclic and heterocyclic rings. By first coupling a vinyl- or allyl-containing group at the 4-position of this compound, a subsequent intramolecular Heck reaction could be envisioned to construct a new fused ring system. The isobutoxy group can influence the electronic properties of the aromatic ring, potentially affecting the efficiency and regioselectivity of such annulation strategies.

Scaffold for Complex Molecular Architecture Development

The inherent functionality of this compound makes it an excellent scaffold for the development of complex and diverse molecular architectures. Its ability to undergo a variety of chemical transformations allows for the systematic build-up of molecular complexity.

Divergent synthesis is a powerful strategy for the rapid generation of a library of related compounds from a common starting material. This compound is well-suited for this approach. The three distinct functional groups—the methyl ester, the isobutoxy ether, and the aryl iodide—can be selectively and sequentially modified to produce a wide array of analogs.

Starting from this single compound, one could envision a synthetic sequence where the aryl iodide is first subjected to a variety of cross-coupling reactions to introduce diversity at the 4-position. Subsequently, the methyl ester could be hydrolyzed to the corresponding carboxylic acid and then converted to a range of amides or other ester derivatives. Finally, the isobutoxy group could be cleaved to reveal a phenol (B47542), which could then be further functionalized. This divergent approach allows for the efficient exploration of chemical space around the core benzoic acid scaffold.

The development of advanced materials with specific optical, electronic, or thermal properties often relies on the precise arrangement of functionalized aromatic building blocks. The rigid and planar nature of the benzene ring, combined with the ability to introduce a wide range of substituents, makes benzoic acid derivatives like this compound valuable precursors for such materials.

The aryl iodide functionality is particularly useful for the synthesis of conjugated polymers and metal-organic frameworks (MOFs). For instance, the palladium-catalyzed cross-coupling of di-iodinated aromatic compounds with di-alkynes is a common method for preparing conjugated polymers with interesting electronic and photophysical properties. By analogy, the polymerization of a bifunctional derivative of this compound could lead to novel polymers with tailored properties imparted by the isobutoxy group.

Methodological Advancements Enabled by this compound

The use of highly functionalized starting materials like this compound has driven the development of new and improved synthetic methodologies. The need to perform selective transformations in the presence of multiple functional groups has spurred innovation in the areas of catalysis, protecting group chemistry, and reaction optimization.

The synthesis of this compound itself involves a sequence of regioselective reactions. A plausible synthetic route involves the iodination of methyl 3-isobutoxybenzoate. This step requires careful control of reaction conditions to ensure the desired regioselectivity. vulcanchem.com The subsequent transformations of this molecule, such as the selective reaction at the iodine atom without affecting the ester or ether linkages, further contribute to the refinement of modern synthetic methods.

The challenges associated with manipulating such a multi-functionalized molecule have led to the discovery of more robust and selective catalysts, as well as milder reaction conditions that are compatible with a wider range of functional groups. These methodological advancements, in turn, have broadened the scope of what is possible in the synthesis of complex organic molecules.

Development of New Catalytic Cycles

The presence of the iodo-substituent on the benzene ring of "this compound" makes it an ideal substrate for participating in and helping to develop new catalytic cycles, particularly those involving transition metals like palladium. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent metal center, which is often the initial and rate-determining step in many cross-coupling reactions.

The development of new catalytic cycles often focuses on enhancing reaction efficiency, expanding substrate scope, and achieving milder reaction conditions. While specific studies detailing the use of "this compound" in the explicit development of entirely new catalytic cycles are not extensively documented in publicly available literature, its structural features allow for its theoretical application in the optimization and understanding of existing catalytic systems. For instance, the steric hindrance provided by the isobutoxy group at the ortho-position to the iodine can influence the rate and selectivity of the catalytic reaction. This allows researchers to probe the steric and electronic effects of ligands and substrates on the catalytic cycle.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a substrate like "this compound" is depicted below:

| Step | Description |

| 1. Oxidative Addition | The Pd(0) catalyst reacts with "this compound" to form a Pd(II) intermediate. |

| 2. Transmetalation | The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center. |

| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

The specific rates and success of each step can be fine-tuned by modifying the ligands on the palladium catalyst, the base used, and the solvent system, with "this compound" serving as a model substrate to test these variations.

Exploration of Novel Reaction Pathways

"this compound" is an excellent candidate for the exploration of novel reaction pathways beyond standard cross-coupling reactions. The interplay of its functional groups opens up possibilities for cascade reactions, multi-component reactions, and C-H activation/functionalization pathways.

For example, the presence of both an aryl iodide and an ester group allows for sequential or one-pot transformations. A hypothetical novel reaction pathway could involve an initial palladium-catalyzed coupling at the iodo-position, followed by an intramolecular reaction involving the ester or the isobutoxy group.

One area of intense research is the development of C-H activation reactions. While direct C-H activation adjacent to the existing substituents on "this compound" would be challenging, its use as a coupling partner in reactions where the other reactant undergoes C-H activation is a viable and important area of exploration. For instance, in a palladium-catalyzed reaction with a heterocycle, the aryl iodide of "this compound" would be the reactive handle for the palladium catalyst, which then facilitates the C-H activation and subsequent coupling of the heterocycle.

Below is a table summarizing potential novel reaction pathways where "this compound" could be a key reactant:

| Reaction Type | Potential Application of this compound |

| Cascade Reactions | Initial Sonogashira or Heck coupling followed by an intramolecular cyclization involving the isobutoxy group or the ester functionality to construct complex heterocyclic scaffolds. |

| Multi-component Reactions | A one-pot reaction where "this compound", an amine, and carbon monoxide are coupled in a palladium-catalyzed aminocarbonylation to form a substituted benzamide. |

| C-H Functionalization | Acting as the arylating agent in a directed C-H functionalization reaction of another substrate, where the selectivity is controlled by a directing group on the other reactant. |

The exploration of such novel pathways is crucial for the efficient synthesis of new chemical entities with potential applications in pharmaceuticals, materials science, and agrochemicals. The unique combination of functional groups in "this compound" makes it a valuable tool for synthetic chemists seeking to push the boundaries of catalytic methodology.

Emerging Research Frontiers and Future Prospects for Methyl 4 Iodo 3 Isobutoxybenzoate

Sustainable and Eco-Friendly Synthetic Approaches (e.g., Photoredox Catalysis, Biocatalysis)

The pursuit of greener and more sustainable chemical manufacturing processes has spurred research into novel synthetic methodologies. For a compound like Methyl 4-iodo-3-isobutoxybenzoate, this translates to exploring alternatives to traditional synthesis routes which may involve harsh reagents and generate significant waste.

Photoredox Catalysis: This burgeoning field utilizes visible light to drive chemical reactions, often under mild conditions. acs.orgyoutube.com For the synthesis of substituted benzoates, photoredox catalysis offers potential pathways for C-H functionalization and cross-coupling reactions. nih.gov Future research could focus on developing photoredox-mediated methods for the direct introduction of the isobutoxy group or the iodination of the aromatic ring, thereby reducing the number of synthetic steps and the reliance on pre-functionalized starting materials. Dual photoredox and cobalt catalysis has shown promise for the 1,3-hydrobromination and hydrochlorination of allyl carboxylates, a strategy that could be adapted for other functionalizations. acs.org

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and operates under environmentally benign conditions. acs.orgnih.gov For the synthesis of this compound, biocatalysis could be envisioned in several key steps. Lipases could be employed for the esterification of a corresponding carboxylic acid precursor. acs.org Furthermore, engineered enzymes might facilitate the selective introduction of the isobutoxy group onto the benzoate (B1203000) core. The development of biocatalysts for the asymmetric synthesis of chiral aryl alcohols is a testament to the potential of this technology for producing complex molecules with high precision. magtech.com.cn

Flow Chemistry and Automated Synthesis Applications

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. elveflow.com For the synthesis of intermediates like this compound, flow chemistry can enable the safe handling of hazardous reagents and the precise control of reaction parameters, leading to higher yields and purity. rsc.orgresearchgate.net The on-demand generation of reactive intermediates, such as diazomethane (B1218177) for esterification, is a notable application of flow chemistry that enhances safety. youtube.com This technology is particularly well-suited for reactions like nitration and halogenation, which are often highly exothermic. amt.uk

Automated Synthesis: The automation of chemical synthesis is revolutionizing the way chemists approach the production of molecules. acm.orgnih.gov Automated platforms can perform entire synthetic sequences with minimal human intervention, increasing throughput and reducing the potential for error. sigmaaldrich.com For a compound like this compound, an automated system could be programmed to execute the multi-step synthesis, including purification, thereby accelerating the production of this and related compounds for research and development.

Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced, leading to faster reaction rates |

| Safety | Handling of hazardous materials can be risky | Smaller reaction volumes enhance safety |

| Reproducibility | Can be variable between batches | Generally high due to precise control of parameters |

Exploration of New Reactivity Manifolds and Unprecedented Transformations

The unique substitution pattern of this compound, featuring both an electron-donating isobutoxy group and an iodo-substituent, opens the door to exploring novel reactivity.

Aryl Iodides in Cross-Coupling: Aryl iodides are versatile substrates in a wide range of cross-coupling reactions. fiveable.me The presence of the isobutoxy group could influence the electronic properties of the aromatic ring, potentially leading to new or enhanced reactivity in reactions such as Suzuki, Heck, and Sonogashira couplings. Research has shown that even deactivated aryl iodides can participate in reductive homocoupling reactions under mechanochemical conditions. tandfonline.com